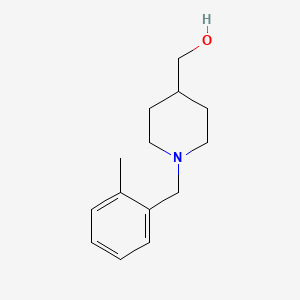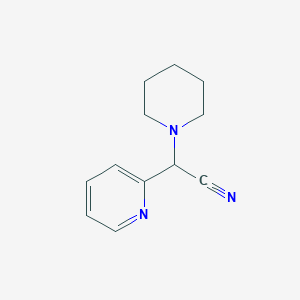![molecular formula C17H27ClN2O B2851277 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine CAS No. 2470436-00-9](/img/structure/B2851277.png)
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine is a chemical compound with the molecular formula C17H27ClN2O. It is known for its role as an impurity in the synthesis of trazodone hydrochloride, a widely used antidepressant . This compound is also referred to as 1-(3-chlorophenyl)-4-(3-isobutoxypropyl)piperazine .
Méthodes De Préparation
The synthesis of 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine involves several steps. One common method includes the reaction of 1-(3-chlorophenyl)piperazine with 3-chloropropyl isobutyl ether under specific conditions . The reaction typically requires the use of a solvent such as toluene and may involve the use of activated carbon for purification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine has several scientific research applications:
Chemistry: It is used as a reference standard and impurity in the synthesis of trazodone hydrochloride.
Biology: Research involving this compound helps in understanding the metabolic pathways and interactions of related compounds.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine is not well-documented, as it is primarily studied as an impurity. its structure suggests that it may interact with similar molecular targets and pathways as trazodone hydrochloride. Trazodone acts by inhibiting the reuptake of serotonin and antagonizing certain serotonin receptors, which contributes to its antidepressant effects .
Comparaison Avec Des Composés Similaires
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine is similar to other piperazine derivatives, such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Used in the synthesis of trazodone and other pharmaceuticals.
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine: Another impurity in trazodone synthesis.
1-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-olate: A related compound with similar structural features.
The uniqueness of this compound lies in its specific structure and role as an impurity in trazodone hydrochloride synthesis, which distinguishes it from other piperazine derivatives.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O/c1-15(2)14-21-12-4-7-19-8-10-20(11-9-19)17-6-3-5-16(18)13-17/h3,5-6,13,15H,4,7-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTBSOPDOOIUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCCN1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
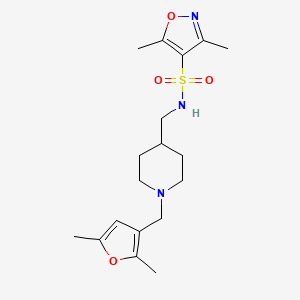
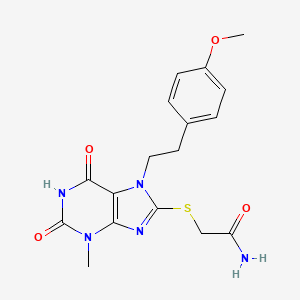
![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2851198.png)
![2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2851199.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2851200.png)
![2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2851202.png)
![8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2851205.png)
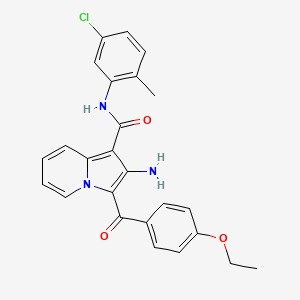

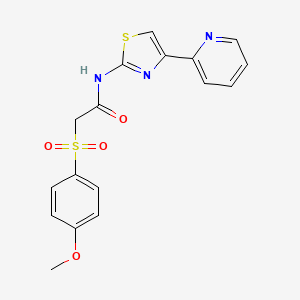
![2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2851210.png)
![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2851211.png)
